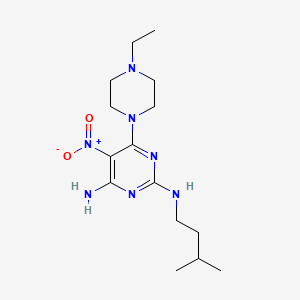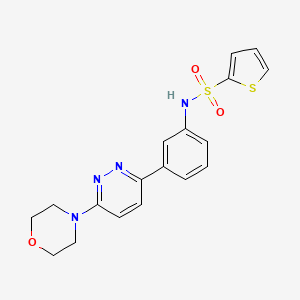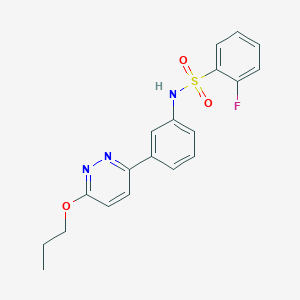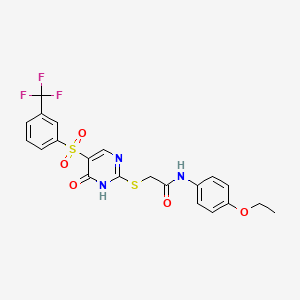![molecular formula C21H23NO3 B11257016 8-[(diethylamino)methyl]-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one](/img/structure/B11257016.png)
8-[(diethylamino)methyl]-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(Diethylamino)methyl]-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of benzopyrone derivatives known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is notable for its unique structural features, which include a diethylamino group, a hydroxy group, and a phenyl group attached to the chromenone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(diethylamino)methyl]-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method starts with the preparation of 7-hydroxy-4-methylcoumarin, which is then subjected to a Mannich reaction. The Mannich reaction involves the condensation of the coumarin with formaldehyde and diethylamine under acidic conditions to introduce the diethylamino group at the 8-position.
-
Preparation of 7-hydroxy-4-methylcoumarin
Reagents: Salicylaldehyde, ethyl acetoacetate, and a base such as piperidine.
Conditions: The reaction is typically carried out in ethanol under reflux conditions.
-
Mannich Reaction
Reagents: 7-hydroxy-4-methylcoumarin, formaldehyde, diethylamine.
Conditions: The reaction is conducted in an acidic medium, often using hydrochloric acid, at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The hydroxy group at the 7-position can undergo oxidation to form a ketone.
Reagents: Potassium permanganate, chromium trioxide.
Conditions: Typically performed in an aqueous or organic solvent under controlled temperatures.
-
Reduction: : The carbonyl group in the chromenone core can be reduced to form a dihydro derivative.
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Conducted in an inert atmosphere, often in solvents like ethanol or tetrahydrofuran.
-
Substitution: : The diethylamino group can participate in nucleophilic substitution reactions.
Reagents: Alkyl halides, acyl chlorides.
Conditions: Reactions are typically carried out in polar aprotic solvents such as dimethylformamide.
Major Products
Oxidation: Formation of 7-keto-4-methyl-3-phenyl-2H-chromen-2-one.
Reduction: Formation of 7-hydroxy-4-methyl-3-phenyl-2,3-dihydrochromen-2-one.
Substitution: Formation of various N-substituted derivatives depending on the alkyl or acyl group used.
Scientific Research Applications
Chemistry
In chemistry, 8-[(diethylamino)methyl]-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one is used as a precursor for the synthesis of more complex coumarin derivatives
Biology and Medicine
This compound has shown promise in biological and medicinal research due to its potential pharmacological properties Studies have indicated its potential as an anti-inflammatory, antioxidant, and antimicrobial agent
Industry
In the industrial sector, this compound is used in the development of fluorescent dyes and optical brighteners. Its ability to absorb and emit light makes it valuable in the production of materials with enhanced optical properties.
Mechanism of Action
The mechanism of action of 8-[(diethylamino)methyl]-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the diethylamino group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects.
Molecular Targets and Pathways
Enzymes: Inhibition of enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways.
Receptors: Modulation of receptor activity, including G-protein coupled receptors and ion channels.
Pathways: Involvement in signaling pathways related to oxidative stress, apoptosis, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-4-methylcoumarin: Lacks the diethylamino group, resulting in different chemical and biological properties.
4-methyl-3-phenylcoumarin: Lacks the hydroxy and diethylamino groups, affecting its reactivity and applications.
7-diethylamino-4-methylcoumarin: Similar structure but without the phenyl group, leading to variations in its chemical behavior and uses.
Uniqueness
8-[(Diethylamino)methyl]-7-hydroxy-4-methyl-3-phenyl-2H-chromen-2-one is unique due to the combination of functional groups that confer distinct chemical reactivity and biological activity. The presence of the diethylamino group enhances its solubility and ability to interact with biological targets, while the hydroxy and phenyl groups contribute to its stability and versatility in various applications.
Properties
Molecular Formula |
C21H23NO3 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
8-(diethylaminomethyl)-7-hydroxy-4-methyl-3-phenylchromen-2-one |
InChI |
InChI=1S/C21H23NO3/c1-4-22(5-2)13-17-18(23)12-11-16-14(3)19(21(24)25-20(16)17)15-9-7-6-8-10-15/h6-12,23H,4-5,13H2,1-3H3 |
InChI Key |
WLAHIVWUVMFBDE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=C(C=CC2=C1OC(=O)C(=C2C)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B11256934.png)
![2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11256939.png)
![4-chloro-N-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzenesulfonamide](/img/structure/B11256941.png)
![9-ethyl-8-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B11256943.png)


![N-cyclopentyl-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B11256961.png)
![N-(3,4-dimethoxyphenyl)-2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B11256966.png)
![2-methoxy-5-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B11256970.png)

![N-cyclopentyl-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B11256988.png)
![N-{4-amino-6-[(3,4-dimethylphenyl)amino]-5-nitropyrimidin-2-yl}glycine](/img/structure/B11256993.png)
![N1-(2-ethoxyphenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11257006.png)

